
D-Galactose 6-phosphate lithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Galactose 6-phosphate lithium salt: is a chemical compound with the empirical formula C6H13O9P · xLi+. It is a derivative of D-galactose, a monosaccharide sugar, and is commonly used in biochemical research. This compound is produced by the hydrolysis of lactose-phosphate by phospho-beta-galactosidase and feeds into the tagatose pathway after its isomerization to tagatose-6-phosphate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Galactose 6-phosphate lithium salt is synthesized through the hydrolysis of lactose-phosphate by the enzyme phospho-beta-galactosidase. This reaction produces galactose-6-phosphate, which is then converted to its lithium salt form .
Industrial Production Methods: The industrial production of this compound involves the enzymatic hydrolysis of lactose-phosphate followed by purification and crystallization processes to obtain the lithium salt form. The compound is typically stored at temperatures between 2-8°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: D-Galactose 6-phosphate lithium salt undergoes various chemical reactions, including:
Isomerization: It is isomerized to tagatose-6-phosphate by the enzyme D-galactose-6-phosphate isomerase.
Hydrolysis: The compound can be hydrolyzed to produce D-galactose and phosphate.
Common Reagents and Conditions:
Isomerization: The isomerization reaction requires the enzyme D-galactose-6-phosphate isomerase and occurs under physiological conditions.
Hydrolysis: Hydrolysis reactions typically involve water and occur under mild acidic or neutral conditions.
Major Products Formed:
Isomerization: The major product formed is tagatose-6-phosphate.
Hydrolysis: The major products formed are D-galactose and phosphate.
Wissenschaftliche Forschungsanwendungen
D-Galactose 6-phosphate lithium salt has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of D-Galactose 6-phosphate lithium salt involves its role in the tagatose pathway. The compound is produced by the hydrolysis of lactose-phosphate and is subsequently isomerized to tagatose-6-phosphate. Intracellular accumulation of D-Galactose 6-phosphate in bacteria triggers the induction of the lactose operon, resulting in galactose catabolism .
Vergleich Mit ähnlichen Verbindungen
D-Glucose 6-phosphate sodium salt: Similar in structure but differs in the sugar moiety and the cation.
D-Fructose 6-phosphate disodium salt: Another hexose phosphate with a different sugar moiety.
α-D-Galactose 1-phosphate dipotassium salt pentahydrate: Similar sugar moiety but differs in the position of the phosphate group and the cation.
Uniqueness: D-Galactose 6-phosphate lithium salt is unique due to its specific role in the tagatose pathway and its ability to induce the lactose operon in bacteria, leading to galactose catabolism. This makes it a valuable compound for studying carbohydrate metabolism and enzyme kinetics .
Eigenschaften
Molekularformel |
C6H11Li2O9P |
|---|---|
Molekulargewicht |
272.1 g/mol |
IUPAC-Name |
dilithium;[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Li/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6-;;/m0../s1 |
InChI-Schlüssel |
KSBHKOHMSASBHL-SHQHISBTSA-L |
Isomerische SMILES |
[Li+].[Li+].C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-] |
Kanonische SMILES |
[Li+].[Li+].C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



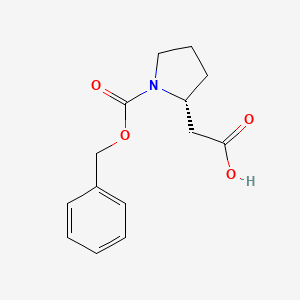



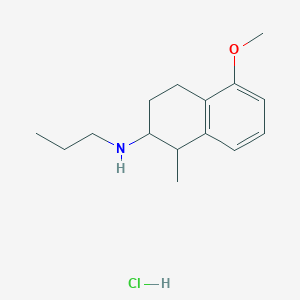
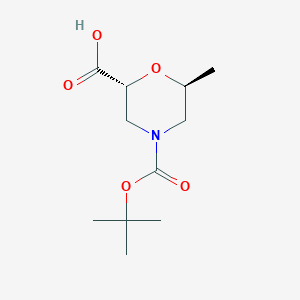

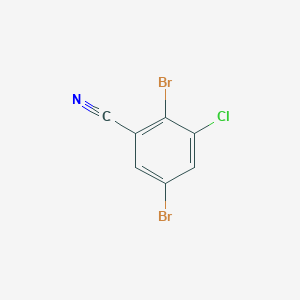
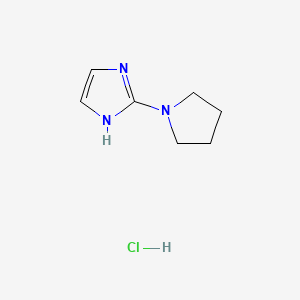
![2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12849915.png)


![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)
